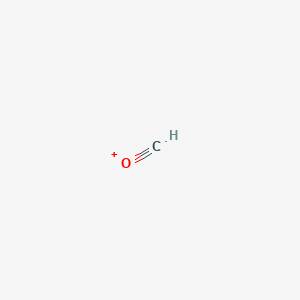

Oxomethylium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

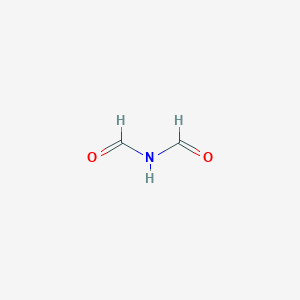

Oxomethylium, also known as the methoxycarbonyl cation, is a reactive intermediate in organic chemistry. It is a highly electrophilic species that can be used in a variety of chemical reactions. The purpose of

Wissenschaftliche Forschungsanwendungen

Oxytocin and Cell Growth

- Oxytocin in Myometrial and Leiomyoma Cells: Oxytocin, an oxytocic agent, has been studied for its role in the proliferation of myometrial and leiomyoma cells. The research suggests oxytocin stimulates the proliferation of both cell types, indicating its significant role in regulating uterine cell growth. This provides a rationale for evaluating oxytocin receptor antagonists in managing uterine myomas (Busnelli et al., 2010).

Oximes and Cell Death

- Bispyridinium and Imidazolium Oximes: These oximes, investigated as antidotes against organophosphate poisoning, have been found to induce cell death in various cell models. The research explores the potential of using structurally diverse oxime groups for new applications beyond their primary target of acetylcholinesterase inhibition (Zandona et al., 2021).

OxCal Software in Archaeology

- OxCal for Radiocarbon Dating: OxCal, a software package for calibrating radiocarbon dates, has applications in various disciplines. It makes statistical methods accessible for researchers and students, aiding in the analysis of chronological data and contributing to archaeological research (Ramsey & Lee, 2013).

Oxidants, Antioxidants, and Cell Proliferation

- Effects on Endometrial Stromal Cells: The study of the effects of oxidative stress and antioxidants on the proliferation of endometrial stromal cells provides insights into the role of reactive oxygen species in modulating cell growth, particularly in conditions like endometriosis (Foyouzi et al., 2004).

Biomass-Derived Chemical Production

- Sustainable Production of o-Xylene: Research on converting biomass-derived pinacol and acrolein into o-Xylene, a large-volume commodity chemical, showcases a sustainable and efficient process, emphasizing the potential of biomass as a source for industrial chemicals (Hu et al., 2017).

Nanoparticle Synthesis

- Controlled-Size Nanospheres in Nanocavities: The creation of polymeric nanospheres within the nanocavity of soft oxometalates presents new opportunities in materials science, particularly for the synthesis of latex spheres used in optical bandgap materials and paints (Das & Roy, 2015).

Eigenschaften

CAS-Nummer |

17030-74-9 |

|---|---|

Produktname |

Oxomethylium |

Molekularformel |

CHO+ |

Molekulargewicht |

29.018 g/mol |

IUPAC-Name |

methylidyneoxidanium |

InChI |

InChI=1S/CHO/c1-2/h1H/q+1 |

InChI-Schlüssel |

XPRMKTHGXOVKEH-UHFFFAOYSA-N |

SMILES |

C#[O+] |

Kanonische SMILES |

C#[O+] |

Synonyme |

formyl cation oxomethylium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.